3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one
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Overview
Description
3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one is a useful research compound. Its molecular formula is C22H15BrO2 and its molecular weight is 391.264. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Benzimidazoles : Research by Lygin and Meijere (2009) explored the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis, leading to the synthesis of 1-substituted benzimidazoles, a class of compounds relevant to the chemical structure of interest (Lygin & Meijere, 2009).
Electrochemical Induced Transformations : A study by Ryzhkova, Ryzhkov, and Elinson (2020) detailed the electrochemically induced transformation of certain bromophenyl derivatives, which can be relevant for understanding the chemical behavior of 3-(3-Bromophenyl)-7-methyl-4-phenylchromen-2-one (Ryzhkova, Ryzhkov, & Elinson, 2020).
Applications in Biomedical Research
- Anticancer Properties : A study on bromophenol derivatives isolated from Rhodomela confervoides by Zhao et al. (2004) indicated potential applications in anticancer research, though these specific derivatives were found inactive against cancer cell lines. This research is significant as it demonstrates the exploration of similar compounds in the realm of cancer research (Zhao et al., 2004).
Optical and Electronic Properties
- Nonlinear Optical Properties : D’silva et al. (2012) investigated the third-order nonlinear optical properties of bromophenyl chalcone derivatives. These findings can be extrapolated to understand the optical and electronic characteristics of this compound (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).
Environmental Impact and Treatment
- Oxidation and Environmental Concerns : Research by Jiang et al. (2014) on the oxidation of bromophenols and the formation of brominated polymeric products during water treatment highlights the environmental implications of bromophenol derivatives. This study is relevant for understanding the environmental behavior of similar compounds (Jiang et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which are common among aromatic compounds .
Biochemical Pathways
Similar compounds have been known to affect various metabolic and signaling pathways
Pharmacokinetics
A related compound, 1-(3-bromophenyl)-heliamine, has been studied in rats . The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
Similar compounds have been known to exert various biological effects, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .
Safety and Hazards
Future Directions
The future directions in the research of these compounds could involve the development of new synthetic methods, the design of new drugs, and the exploration of their various applications . For instance, phenylcoumarins offer a particularly excellent starting point for a diverse chemical space of natural products .
Properties
IUPAC Name |
3-(3-bromophenyl)-7-methyl-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2/c1-14-10-11-18-19(12-14)25-22(24)21(16-8-5-9-17(23)13-16)20(18)15-6-3-2-4-7-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTBPCFACDEMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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